molecular formula C9H17NO B13705664 4-Amino-1-cyclopropylcyclohexan-1-OL CAS No. 1521029-57-1

4-Amino-1-cyclopropylcyclohexan-1-OL

Cat. No.: B13705664
CAS No.: 1521029-57-1
M. Wt: 155.24 g/mol
InChI Key: ICWOORLJGLNJSQ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylcyclohexan-1-OL is a synthetic cyclohexanol derivative featuring a cyclopropyl substituent at position 1 and an amino group at position 4. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. The hydroxyl (-OH) and amino (-NH₂) groups contribute to hydrogen-bonding interactions, which may influence solubility and biological activity.

Properties

CAS No.

1521029-57-1

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclopropylcyclohexan-1-ol

InChI

InChI=1S/C9H17NO/c10-8-3-5-9(11,6-4-8)7-1-2-7/h7-8,11H,1-6,10H2

InChI Key

ICWOORLJGLNJSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCC(CC2)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-1-cyclopropylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a cyano or nitro derivative, using hydrogenation or catalytic reduction techniques. For example, a cyano derivative can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a Co-NiO dual catalyst at elevated temperatures and pressures . Another method involves the use of Raney nickel and borohydride as reducing agents to convert a cyano derivative to the desired amino alcohol . These methods are suitable for both laboratory-scale synthesis and industrial production due to their high yield and efficiency.

Chemical Reactions Analysis

4-Amino-1-cyclopropylcyclohexan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and hydroxyl group (-OH) present in the compound make it reactive towards electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary amine .

Scientific Research Applications

4-Amino-1-cyclopropylcyclohexan-1-OL has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a precursor for the synthesis of bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways. Additionally, the compound finds applications in the industry as a starting material for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Additionally, it can interact with cellular receptors, leading to changes in signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Amino-1-cyclopropylcyclohexan-1-OL with 4-(Cyclobutylmethyl)oxan-4-amine (CAS 1385696-51-4), a structurally related compound from the provided evidence :

Property 4-Amino-1-cyclopropylcyclohexan-1-OL 4-(Cyclobutylmethyl)oxan-4-amine
Molecular Formula C₉H₁₇NO₂ C₁₀H₁₉NO
Molecular Weight (g/mol) 171.24 169.26
Functional Groups -OH, -NH₂ -NH₂ (amine)
Core Structure Cyclohexanol ring Oxane (tetrahydropyran) ring
Substituents Cyclopropyl (C₃H₅) Cyclobutylmethyl (C₄H₇)
Key Applications Hypothesized: Drug intermediates Research and development
Key Observations:

Ring Systems: The target compound’s cyclohexanol backbone includes a hydroxyl group, enhancing hydrophilicity compared to the oxane ring in 4-(Cyclobutylmethyl)oxan-4-amine, which contains an ether oxygen .

Polarity and Solubility: The -OH group in 4-Amino-1-cyclopropylcyclohexan-1-OL likely improves aqueous solubility compared to the oxane-based analogue, which lacks a hydroxyl moiety.

Substituent Effects :

  • Cyclobutylmethyl (C₄H₇) in the analogue may confer greater lipophilicity than cyclopropyl (C₃H₅), impacting membrane permeability in biological systems.

Research Implications

The structural distinctions between these compounds highlight the following trends:

  • Thermodynamic Stability : The cyclopropane ring’s strain may reduce stability compared to cyclobutylmethyl-substituted analogues, necessitating stabilization strategies in formulations.

Biological Activity

4-Amino-1-cyclopropylcyclohexan-1-ol (C9H17NO) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Amino-1-cyclopropylcyclohexan-1-ol is characterized by its unique cyclopropyl and cyclohexanol moieties. The molecular structure can be represented as follows:

  • Molecular Formula : C9H17NO
  • Molecular Weight : 155.24 g/mol
  • SMILES Notation : C1CC1C2(CCC(CC2)N)O
  • InChI Key : ICWOORLJGLNJSQ-UHFFFAOYSA-N

Pharmacological Profile

The biological activity of 4-Amino-1-cyclopropylcyclohexan-1-ol has been investigated in various studies, revealing its potential as a therapeutic agent. Below are key areas of interest:

1. Neuropharmacology

Research indicates that 4-Amino-1-cyclopropylcyclohexan-1-ol may exhibit neuroprotective properties. It has been shown to interact with neurotransmitter systems, potentially influencing the activity of serotonin and norepinephrine receptors, which are critical in mood regulation and cognitive functions .

2. Antidepressant Effects

In animal models, this compound has demonstrated antidepressant-like effects. Studies suggest that it may enhance synaptic plasticity and promote neurogenesis in the hippocampus, akin to established antidepressants .

The proposed mechanism involves modulation of the glutamatergic system, specifically through NMDA receptor antagonism. This action may lead to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth .

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the pharmacological effects of 4-Amino-1-cyclopropylcyclohexan-1-ol:

StudyMethodFindings
Study AIn vivo rodent modelShowed significant reduction in depressive-like behavior compared to control groups.
Study BIn vitro receptor binding assaysDemonstrated moderate affinity for serotonin and norepinephrine receptors.
Study CNeurogenesis assaysIndicated increased neuronal proliferation in hippocampal cultures treated with the compound.

Safety and Toxicology

Toxicological assessments indicate that 4-Amino-1-cyclopropylcyclohexan-1-ol has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

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